1-Bromo-4-((difluoromethyl)sulfonyl)benzene

Description

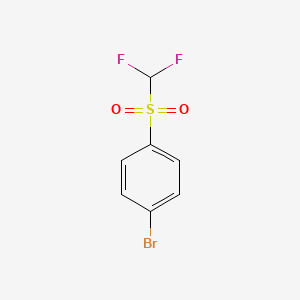

1-Bromo-4-((difluoromethyl)sulfonyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a bromine atom at the para-position and a difluoromethyl sulfonyl (-SO₂CF₂H) group. This compound is notable for its electron-withdrawing sulfonyl group, which enhances the reactivity of the aromatic ring in substitution reactions. Its molecular formula is C₇H₅BrF₂O₂S, with a molecular weight of 271.13 g/mol (calculated).

The difluoromethyl sulfonyl group imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-bromo-4-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILXEWHLJBFHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-((difluoromethyl)sulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-((difluoromethyl)sulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The difluoromethylsulfonyl group can be reduced to a difluoromethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include sulfonic acid derivatives.

Reduction: Products include difluoromethyl-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-4-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((difluoromethyl)sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the difluoromethylsulfonyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Key Findings and Implications

Electronic Effects : The difluoromethyl sulfonyl group (-SO₂CF₂H) offers a balance between electron withdrawal and steric bulk, distinguishing it from -SO₂CF₃ (more electron-deficient) and -SO₂CH₃ (less reactive) .

Reactivity : Sulfonyl groups activate the benzene ring for nucleophilic aromatic substitution, making these compounds versatile in coupling reactions (e.g., Stille, Suzuki) .

Market Trends : Trifluoromethoxy and trifluoromethyl sulfonyl derivatives dominate pharmaceutical applications due to their metabolic stability , while the target compound’s niche availability limits its industrial use .

Biological Activity

1-Bromo-4-((difluoromethyl)sulfonyl)benzene is a compound of interest due to its unique structural features, which include a bromine atom and a difluoromethylsulfonyl group attached to a benzene ring. This compound has garnered attention in organic synthesis and potential pharmaceutical applications due to the biological activities often associated with sulfonyl and halogenated compounds.

- Molecular Formula : C_7H_5BrF_2O_2S

- Molecular Weight : 285.11 g/mol

- Appearance : Yellow solid

- Melting Point : 67–69 °C

The difluoromethyl group enhances the compound's reactivity, potentially influencing its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited, but insights can be drawn from studies on structurally similar compounds. Compounds with sulfonyl groups are often associated with various biological activities, including antimicrobial and anti-inflammatory effects. The difluoromethyl moiety may also contribute to enhanced bioactivity by modifying molecular interactions within biological systems.

Potential Biological Activities

- Antimicrobial Properties : Sulfonyl-containing compounds have been shown to exhibit antimicrobial activity, which could be relevant for this compound. For instance, studies indicate that similar compounds can inhibit bacterial growth and biofilm formation, particularly against pathogens like Pseudomonas aeruginosa .

- Antiproliferative Effects : Some studies suggest that compounds with similar structures can interfere with cell cycle progression and exhibit antiproliferative activity against cancer cell lines. For example, derivatives of phenyl sulfonates have been evaluated for their effects on human cancer cells, demonstrating significant inhibition of cell growth .

- Mechanism of Action : The mechanism by which sulfonyl compounds exert their effects often involves interaction with cellular targets such as proteins involved in cell signaling and proliferation. The binding affinity and selectivity for these targets can be influenced by the presence of halogen substituents like bromine and difluoromethyl groups .

Table 1: Biological Evaluation of Sulfonyl Compounds

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that involve the introduction of bromine and difluoromethylsulfonyl groups onto the benzene ring. These synthetic routes are essential for producing derivatives that may enhance biological activity or selectivity for specific targets.

Synthesis Methods:

- Regioselective Synthesis : Utilizing organoboron reagents in coupling reactions to introduce functional groups at specific positions on the benzene ring .

- Cycloaddition Reactions : Employing difluoromethylsulfonyl precursors in cycloaddition reactions to create complex isoxazole structures which may exhibit enhanced biological properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.